molecular formula C19H20N4O2 B10991609 N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-3-phenylpropanamide

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-3-phenylpropanamide

Cat. No.: B10991609
M. Wt: 336.4 g/mol
InChI Key: ZOAFUSSPEFTEAM-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-3-phenylpropanamide is a pyrido[2,3-d]pyrimidinone derivative characterized by a bicyclic pyrido-pyrimidinone core substituted with a 2-methyl group at position 2 and a 3-phenylpropanamide side chain at position 3 via an ethyl linker. This structure combines a heterocyclic scaffold with a lipophilic aromatic substituent, a design feature common in bioactive molecules targeting enzymes or receptors.

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)ethyl]-3-phenylpropanamide

InChI

InChI=1S/C19H20N4O2/c1-14-22-18-16(8-5-11-21-18)19(25)23(14)13-12-20-17(24)10-9-15-6-3-2-4-7-15/h2-8,11H,9-10,12-13H2,1H3,(H,20,24)

InChI Key

ZOAFUSSPEFTEAM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1CCNC(=O)CCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . For N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-3-phenylpropanamide, the synthetic route may involve the following steps:

    Condensation: 5-acetyl-4-aminopyrimidine is condensed with an appropriate carboxylic anhydride or acid chloride.

    Cyclization: The resulting intermediate undergoes cyclization under reflux with sodium methoxide in butanol.

    Functionalization: The cyclized product is further functionalized to introduce the phenylpropanamide moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its antimicrobial and antiproliferative properties.

    Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name / ID Core Structure Substituents/R-Groups Molecular Formula Molecular Weight Key Properties/Activities Reference
N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-3-phenylpropanamide (Target) Pyrido[2,3-d]pyrimidinone 2-methyl, 3-(3-phenylpropanamide ethyl) Not provided Not provided Unknown (structural analog data inferred) -
N-[2-Fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl]-4-methyl-3-nitrobenzamide Pyrido[2,3-d]pyrimidinone 2-methyl, 3-(2-fluoro-5-(4-methyl-3-nitrobenzamide)phenyl) C₂₂H₁₆FN₅O₄ 433.40 Higher molecular weight; nitro group enhances electrophilicity
N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide (Y044-5574) Pyrido[2,3-d]pyrimidinone 2-methyl, 3-(benzodioxole-5-carboxamide ethyl) C₁₈H₁₆N₄O₄ 352.35 Lower molecular weight; benzodioxole may improve metabolic stability
TASP0434299 (Pyridopyrimidin-4-one derivative) Pyrido[2,3-d]pyrimidinone 3-(tert-butylacetamide ethyl), 6-(3-morpholinopropoxy), 2-(3-methoxyphenyl) Not provided Not provided V1B receptor ligand for PET imaging
Benzothieno[3,2-d]pyrimidinone derivatives (e.g., Compound 1 in ) Benzothieno[3,2-d]pyrimidinone Varied thioether and sulfonamide substituents C₁₆H₁₃N₃O₃S₂ ~375.42 COX-2 inhibition, anti-inflammatory activity
Thieno[2,3-d]pyrimidinone derivatives (e.g., Compound 4 in ) Thieno[2,3-d]pyrimidinone Thiophene and acetohydrazide substituents C₁₂H₁₀N₄O₂S₂ 306.37 Anticancer potential (in vitro testing)

Key Observations:

  • Substituent Effects: Electron-Withdrawing Groups: The nitro group in ’s compound may increase reactivity but reduce bioavailability due to polarity. Aromatic Substituents: The 3-phenylpropanamide in the target compound and the benzodioxole in Y044-5574 () enhance lipophilicity, favoring membrane permeability. Polar Side Chains: TASP0434299 () includes a morpholinopropoxy group, improving solubility for diagnostic applications.

Pharmacological and Functional Insights

  • Diagnostic Applications: TASP0434299 () demonstrates the utility of pyrido-pyrimidinones in imaging, though the target compound’s lack of radiolabeling groups may limit this application .
  • Anticancer Potential: Thieno-pyrimidinones () show in vitro activity, but pyrido-pyrimidinones require explicit testing to confirm similar effects .

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